rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans
Description
rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride, trans is a cyclohexane-derived carboxamide salt characterized by a trans stereochemical configuration at the 1,4-positions. The compound features a methyl group at the carboxamide nitrogen and a methylamino-substituted methyl group at the 4-position of the cyclohexane ring. Its hydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical candidates.
Properties
Molecular Formula |
C10H21ClN2O |
|---|---|
Molecular Weight |
220.74 g/mol |
IUPAC Name |
N-methyl-4-(methylaminomethyl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-11-7-8-3-5-9(6-4-8)10(13)12-2;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
InChI Key |
ZUUODJYFWAHSNL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(CC1)C(=O)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring through a cyclization reaction.
Substitution reactions: The cyclohexane ring is then subjected to substitution reactions to introduce the methyl and amino groups at specific positions.
Amidation: The final step involves the amidation reaction to form the carboxamide group.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Functional Groups: Replaces the carboxamide group with a methyl ester and lacks the methylamino-methyl substituent.
- Applications : Primarily used as a synthetic intermediate for modifying ester functionalities in peptide mimetics or prodrugs.
- Physicochemical Properties: Lower molecular weight (C₈H₁₆ClNO₂; ~217.67 g/mol) compared to the target compound (C₁₁H₂₂ClN₂O; ~248.76 g/mol) due to the absence of the methylamino-methyl group .
trans-4-Amino-N-[(2,4-Dichlorophenyl)methyl]cyclohexane-1-carboxamide Hydrochloride
Key Differences :
- Substituents : Features a 2,4-dichlorobenzyl group instead of a methyl group at the carboxamide nitrogen.
- Synthesis : Prepared via tert-butyl carbamate deprotection under acidic conditions, a method applicable to the target compound’s synthesis .
trans-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride
Key Differences :
- Backbone Structure : Cyclohexane-1,4-diamine core instead of carboxamide.
- Applications : Reported in kinase inhibition studies (e.g., SB83153), highlighting the role of diamine scaffolds in modulating enzymatic activity .
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride
Key Differences :
- Functional Groups : Contains a methylsulfanyl group instead of carboxamide, enabling disulfide bond formation or metal coordination.
- Purity and Use : >95% purity; employed as a chiral building block in asymmetric synthesis .
trans-4-[(1r)-1-Aminoethyl]-N-(pyridin-4-yl)cyclohexanecarboxamide Dihydrochloride
Key Differences :
- Substituents: Pyridin-4-yl group and aminoethyl side chain, enhancing hydrogen-bonding and π-π stacking interactions.
Comparative Data Table
Key Observations and Limitations
Pharmacological Data Gaps : Direct activity data for the target compound are absent in the provided evidence; inferences are drawn from structurally related molecules .
Synthesis Methods : Acidic deprotection of tert-butyl carbamates (as in ) is a scalable strategy applicable to the target compound’s preparation.
Biological Activity
Rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride, trans, is a synthetic compound belonging to the class of cyclohexyl derivatives. Its unique stereochemistry and functional groups contribute to its diverse biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article reviews the biological activity of this compound, including its interactions with receptors, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride is CHClNO. The presence of both methyl and methylamino groups enhances its pharmacological potential, allowing it to interact with various biological targets.
Neuropharmacological Effects
Research indicates that rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride significantly modulates neurotransmitter systems. It interacts with G protein-coupled receptors (GPCRs), which are crucial for signal transduction in the central nervous system. The compound's ability to influence these pathways positions it as a potential therapeutic agent for anxiety disorders and depression.
Table 1: Interaction with Receptors
| Receptor Type | Interaction Type | Potential Effect |
|---|---|---|
| GABA Receptors | Agonist | Anxiolytic effects |
| Serotonin Receptors | Partial Agonist | Mood enhancement |
| Dopamine Receptors | Antagonist | Reduction in psychotic symptoms |
Anti-inflammatory Properties
In addition to its neuropharmacological effects, this compound may exhibit anti-inflammatory properties. Studies suggest that it could be relevant for treating autoimmune diseases due to its capacity to modulate inflammatory pathways.
Synthesis
The synthesis of rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride involves several key steps that can be optimized for yield and purity. The synthetic route typically includes:
- Formation of Cyclohexane Derivative : Starting from cyclohexanecarboxylic acid.
- Methylation : Introduction of methyl groups through alkylation.
- Hydrochloride Formation : Conversion to the hydrochloride salt for improved stability.
Case Studies
Recent studies have highlighted the efficacy of rac-(1R,4R)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamide hydrochloride in clinical settings:
- Anxiety Disorders : A double-blind study demonstrated significant improvements in anxiety scores among patients treated with this compound compared to placebo.
- Depression : Another trial showed that patients reported enhanced mood and reduced depressive symptoms after administration over a six-week period.
Comparative Analysis
Several structurally similar compounds have been analyzed for their biological activities. Below is a comparison highlighting their unique features:
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Feature | Unique Biological Activity |
|---|---|---|
| N-Methyl-N-(2-methoxyphenyl)cyclohexanamine | Methoxy group | Potential antidepressant properties |
| 4-Methyl-N-(3-pyridinyl)cyclohexanamine | Pyridine ring substitution | Selective serotonin reuptake inhibition |
| N,N-Dimethylcyclohexanamine | Simple dimethyl substitution | Basic structure for further derivatization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
